2-Bromo-4-(bromomethyl)furan

Catalog No.
S12541199
CAS No.
92753-15-6
M.F
C5H4Br2O
M. Wt
239.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-(bromomethyl)furan

CAS Number

92753-15-6

Product Name

2-Bromo-4-(bromomethyl)furan

IUPAC Name

2-bromo-4-(bromomethyl)furan

Molecular Formula

C5H4Br2O

Molecular Weight

239.89 g/mol

InChI

InChI=1S/C5H4Br2O/c6-2-4-1-5(7)8-3-4/h1,3H,2H2

InChI Key

ZUONLUHVINHICP-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1CBr)Br

2-Bromo-4-(bromomethyl)furan is an organic compound characterized by a furan ring substituted with two bromine atoms, specifically at the 2 and 4 positions. Its molecular formula is C5H4Br2OC_5H_4Br_2O and it has a molecular weight of approximately 239.89 g/mol. This compound is notable for its unique substitution pattern, which enhances its reactivity and potential applications in organic synthesis and pharmaceutical development.

, primarily due to the presence of bromine substituents that facilitate nucleophilic attacks. Key reactions include:

  • Nucleophilic Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, allowing for the synthesis of diverse derivatives.
  • Electrophilic Aromatic Substitution: The furan ring can undergo electrophilic substitution, leading to functionalization at different positions.
  • Coupling Reactions: This compound can participate in coupling reactions such as Suzuki or Heck coupling, forming complex organic molecules.

These reactions are critical for developing new compounds with specific properties or biological activities.

Research on 2-Bromo-4-(bromomethyl)furan indicates potential biological activities, particularly in antimicrobial and antifungal applications. The presence of bromine atoms enhances its reactivity, which may contribute to its effectiveness in disrupting microbial processes or inhibiting growth. Further studies are needed to elucidate its mechanisms of action and specific targets within biological systems.

The synthesis of 2-Bromo-4-(bromomethyl)furan typically involves bromination of furan derivatives. Common methods include:

  • Bromination of Furan: Furan can be treated with bromine in the presence of a catalyst (e.g., iron(III) bromide) to introduce the first bromine atom.
  • Bromomethylation: The compound can then undergo bromomethylation using reagents like formaldehyde and hydrobromic acid to introduce the second bromine substituent at the 4-position.

These synthetic routes are optimized for yield and selectivity, ensuring the desired product is obtained efficiently.

2-Bromo-4-(bromomethyl)furan has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its unique structure allows it to be explored as a potential building block for new drugs.
  • Materials Science: The compound is investigated for its properties in developing novel materials with specific electronic or optical characteristics.

Interaction studies involving 2-Bromo-4-(bromomethyl)furan focus on its reactivity with various nucleophiles and electrophiles. These studies are essential for understanding its role in reaction mechanisms and developing new synthetic methodologies. Preliminary findings suggest that this compound can form adducts with various reagents, indicating its versatility as a synthetic intermediate.

Several compounds share structural similarities with 2-Bromo-4-(bromomethyl)furan. Here are some notable examples:

Compound NameStructureKey Features
2-Bromo-5-(bromomethyl)furanC5H4Br2ODifferent position of bromines; distinct reactivity
3-BromofuranC4H3BrOExhibits different reactivity patterns due to position
5-BromofurfuralC5H4BrO2Contains an aldehyde group; used in organic synthesis
3-(Bromomethyl)furan-2,5-dioneC5H4BrO2Highly reactive; used as an intermediate in various syntheses
2-Bromo-3-methylfuranC5H6BrOExhibits distinct biological activities; less studied

Uniqueness

What sets 2-Bromo-4-(bromomethyl)furan apart from these similar compounds is its specific substitution pattern on the furan ring, which enhances its electrophilicity and reactivity compared to other derivatives. This unique structure allows for diverse synthetic applications and potential biological activities that are still being explored, making it a valuable compound in both academic research and industrial applications.

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Exact Mass

239.86084 g/mol

Monoisotopic Mass

237.86289 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

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